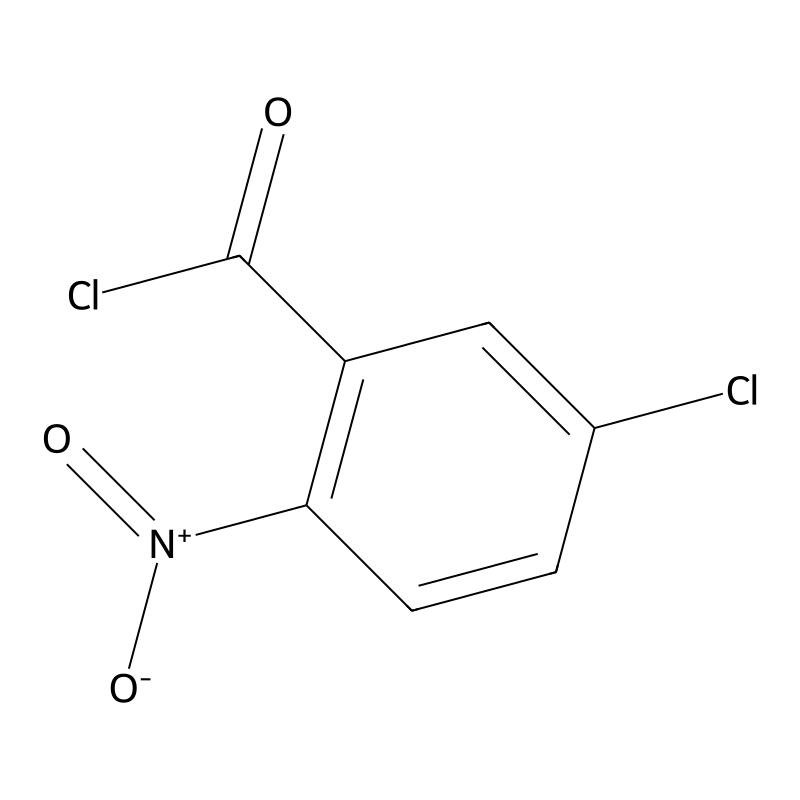

5-Chloro-2-nitrobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identifiers: The CAS number for 5-Chloro-2-nitrobenzoyl chloride is 25784-91-2.

Physical Properties: This compound typically appears as white to cream to yellow to brown crystals or powder.

Proteomics Research

Summary: 5-Chloro-2-nitrobenzoyl chloride is used as a building block in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions.

Chemical Synthesis

Summary: This compound is used in the synthesis of other chemicals For example, 2-Nitrobenzyl chloride, a similar compound, has been used in the synthesis of S-(2-nitrobenzyl)cysteine.

Methods: The compound can be used in various chemical reactions to produce other compounds. The specific methods would depend on the target compound being synthesized.

Results: The results of its use in chemical synthesis would be the production of the target compound. The yield and purity of the product would depend on the specific synthesis methods used.

5-Chloro-2-nitrobenzoyl chloride is an organic compound with the chemical formula CHClNO. It is characterized by a benzene ring substituted with a chlorine atom and a nitro group, making it a useful intermediate in organic synthesis. The compound appears as a solid that can vary in color from white to orange to green, depending on its purity and form. It is known for its reactivity due to the presence of the acyl chloride functional group, which makes it a potent electrophile in

5-chloro-2-nitrobenzoyl chloride is likely to be:

- Corrosive: It can irritate or damage skin, eyes, and respiratory system upon contact or inhalation.

- Lachrymator: It can cause tearing and eye irritation.

- Toxic: The specific toxicity data is unavailable, but it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.

- Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as amines and alcohols, forming corresponding amides or esters.

- Friedel-Crafts Acylation: This compound can be used to introduce acyl groups into aromatic compounds.

- Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-2-nitrobenzoic acid.

The general reaction with a nucleophile (R-NH) can be represented as follows:

5-Chloro-2-nitrobenzoyl chloride can be synthesized through several methods:

- Direct Nitration: Starting from chlorobenzoic acid, nitration can be performed using a mixture of nitric and sulfuric acids.

- Acid Chloride Formation: The corresponding carboxylic acid (5-chloro-2-nitrobenzoic acid) can be converted into the acid chloride using thionyl chloride or oxalyl chloride.

- Patented Methods: A novel method involves using m-dichlorobenzene as a starting material, followed by nitration and subsequent reactions under high pressure to yield 5-chloro-2-nitroaniline, which can then be converted to the desired benzoyl chloride derivative .

5-Chloro-2-nitrobenzoyl chloride is primarily used in:

- Organic Synthesis: As an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Dye Manufacturing: It serves as a precursor for various dyes due to its reactive functional groups.

- Polymer Chemistry: Utilized in modifying polymer properties through functionalization.

Several compounds share structural similarities with 5-chloro-2-nitrobenzoyl chloride. Here are some notable examples:

| Compound Name | Chemical Formula | Similarity Score |

|---|---|---|

| 4-Bromo-2-nitrobenzoyl chloride | CHBrNO | 0.76 |

| 2-Nitro-4-trifluoromethyl-benzoyl chloride | CHClFNO | 0.82 |

| 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | CHClFNO | 0.77 |

| 1-(5-Fluoro-2-nitrophenyl)ethanone | CHClFNO | 0.77 |

| 2-Chloro-5-nitrobenzoyl chloride | CHClNO | 0.70 |

These compounds demonstrate variations in halogen substitutions and functional groups, influencing their chemical reactivity and potential applications.